Cas no 256651-56-6 ((2,6-dibromophenyl)methanesulfonamide)

256651-56-6 structure
Nome do Produto:(2,6-dibromophenyl)methanesulfonamide
(2,6-dibromophenyl)methanesulfonamide Propriedades químicas e físicas
Nomes e Identificadores
-
- (2,6-dibromophenyl)methanesulfonamide
-
- Inchi: 1S/C7H7Br2NO2S/c8-6-2-1-3-7(9)5(6)4-13(10,11)12/h1-3H,4H2,(H2,10,11,12)
- Chave InChI: MRRZJICAHZUZBY-UHFFFAOYSA-N
- SMILES: C1(CS(N)(=O)=O)=C(Br)C=CC=C1Br
(2,6-dibromophenyl)methanesulfonamide Preçomais >>
Empresa | No. | Nome do Produto | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1266474-2.5g |
(2,6-dibromophenyl)methanesulfonamide |
256651-56-6 | 95% | 2.5g |
$1903.0 | 2023-07-07 | |
Enamine | EN300-1266474-0.1g |
(2,6-dibromophenyl)methanesulfonamide |
256651-56-6 | 95% | 0.1g |
$337.0 | 2023-07-07 | |
Enamine | EN300-1266474-0.5g |
(2,6-dibromophenyl)methanesulfonamide |
256651-56-6 | 95% | 0.5g |
$758.0 | 2023-07-07 | |
Enamine | EN300-1266474-50mg |
(2,6-dibromophenyl)methanesulfonamide |
256651-56-6 | 95.0% | 50mg |
$226.0 | 2023-10-02 | |
Aaron | AR01EJPD-2.5g |
(2,6-dibromophenyl)methanesulfonamide |
256651-56-6 | 95% | 2.5g |
$2642.00 | 2023-12-14 | |
1PlusChem | 1P01EJH1-50mg |
(2,6-dibromophenyl)methanesulfonamide |
256651-56-6 | 95% | 50mg |
$332.00 | 2024-05-20 | |
A2B Chem LLC | AX57237-5g |
(2,6-dibromophenyl)methanesulfonamide |
256651-56-6 | 95% | 5g |
$3000.00 | 2024-04-20 | |
1PlusChem | 1P01EJH1-10g |
(2,6-dibromophenyl)methanesulfonamide |
256651-56-6 | 95% | 10g |
$5224.00 | 2024-05-20 | |
Enamine | EN300-1266474-5000mg |
(2,6-dibromophenyl)methanesulfonamide |
256651-56-6 | 95.0% | 5000mg |
$2816.0 | 2023-10-02 | |
Aaron | AR01EJPD-50mg |
(2,6-dibromophenyl)methanesulfonamide |
256651-56-6 | 95% | 50mg |
$336.00 | 2025-02-10 |
(2,6-dibromophenyl)methanesulfonamide Literatura Relacionada
-
Michael R. Norris,Brandi M. Cossairt J. Mater. Chem. A, 2015,3, 14585-14591
-
Yichao Gu,Xueliang Sun,Bin Wan,Zhuoer Lu,Yanghui Zhang Chem. Commun., 2020,56, 10942-10945
-
3. Carbon monoxide and carbon dioxide insertion chemistry of f-block N-heterocyclic carbene complexes†‡Polly L. Arnold,Anne I. Germeroth,Gary S. Nichol,Ronan Bellabarba,Robert P. Tooze Dalton Trans., 2013,42, 1333-1337
-
Clément Falaise,Raynald Giovine,Bénédicte Prelot,Marielle Huve,Thierry Loiseau Dalton Trans., 2017,46, 12010-12014
-
Fridrich Szemes,Michael G. B. Drew,Paul D. Beer Chem. Commun., 2002, 1228-1229
256651-56-6 ((2,6-dibromophenyl)methanesulfonamide) Produtos relacionados
- 2308465-72-5((3R)-3-6-cyano-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanamidobutanoic acid)
- 124937-52-6(Tolterodine tartrate)
- 1550111-97-1(2-Methyl-3-(5-methylpyridin-3-yl)propan-1-ol)
- 2411312-66-6(tert-butyl N-{4-(2-chloroacetamido)methyl-2-methylphenyl}-N-cyclopropylcarbamate)
- 338962-32-6(9-Phenyl-2,4-bis(trifluoromethyl)-[1,2,4]triazolo[4,3-a][1,8]naphthyridine)
- 1503778-55-9(3-(1H-pyrazol-4-yl)butanoic acid)
- 690967-21-6({3-Methoxy-4-[(4-methylbenzyl)oxy]phenyl}methanol)
- 55459-98-8(2-(phenylsulfanyl)ethylhydrazine)
- 301222-60-6(3-(Piperidin-4-yl)pyridine dihydrochloride)
- 2137826-42-5(Cyclopropaneacetamide, N-(4-ethyl-3-piperidinyl)-)
Fornecedores recomendados
Synrise Material Co. Ltd.
Membro Ouro
CN Fornecedor
A granel

atkchemica
Membro Ouro
CN Fornecedor
Reagente

Shanghai Jinhuan Chemical CO., LTD.
Membro Ouro
CN Fornecedor
A granel

Hefei Zhongkesai High tech Materials Technology Co., Ltd
Membro Ouro
CN Fornecedor
Reagente

Xiamen PinR Bio-tech Co., Ltd.
Membro Ouro
CN Fornecedor
A granel
